Benzenepropanoic acid, 2-chloro-5-hydroxy-
Description
Benzenepropanoic acid, 2-chloro-5-hydroxy- is an organic compound with a molecular formula of C9H9ClO3. This compound is characterized by the presence of a benzene ring substituted with a propanoic acid group, a chlorine atom at the 2-position, and a hydroxyl group at the 5-position. It is a derivative of benzoic acid and is known for its diverse chemical properties and applications in various fields.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
InChI Key |
OZDYQYXJGUDTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-chloro-5-hydroxy- typically involves the chlorination of 5-hydroxybenzenepropanoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxybenzenepropanoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2-chloro-5-hydroxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production with automated monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-chloro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-chloro-5-hydroxybenzyl alcohol.
Substitution: Formation of 2-substituted-5-hydroxybenzenepropanoic acid derivatives.
Scientific Research Applications
Benzenepropanoic acid, 2-chloro-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 5-chloro-2-fluoro-β-hydroxy-: Similar structure with a fluorine atom instead of a hydroxyl group.
Benzenepropanoic acid, 2-chloro-5-methoxy-: Similar structure with a methoxy group instead of a hydroxyl group.
Benzenepropanoic acid, 5-chloro-2-methoxy-: Similar structure with a methoxy group and a chlorine atom at different positions.
Uniqueness
Benzenepropanoic acid, 2-chloro-5-hydroxy- is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
